(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol
Description
Properties
IUPAC Name |
[(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-8-4-9(8)7-2-1-3-10-5-7/h1-3,5,8-9,11H,4,6H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHJXGUAMZXBPC-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CN=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C2=CN=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720985 | |
| Record name | [(1R,2S)-2-(Pyridin-3-yl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484654-44-6 | |
| Record name | [(1R,2S)-2-(Pyridin-3-yl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is noted for its application as a building block in the synthesis of various pharmaceutical agents. The unique structural features of cyclopropanes often confer distinct biological properties, making them valuable in medicinal chemistry.
- Molecular Formula : C11H13NO
- Molecular Weight : 179.23 g/mol
- CAS Number : 484654-44-6
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial properties
- Neuroprotective effects
- Potential as a therapeutic agent in psychiatric disorders
The biological activity of this compound is believed to be mediated through its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The pyridine moiety enhances its solubility and reactivity, allowing for effective interaction with biological systems.
1. Antimicrobial Activity
A study evaluating the antimicrobial potential of several cyclopropane derivatives, including this compound, demonstrated significant inhibitory effects against various bacterial strains. The compound was found to be particularly effective against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Ampicillin) | 8 | Staphylococcus aureus |
2. Neuroprotective Effects
In neuropharmacological studies, this compound showed promising results in models of neurodegeneration. The compound was administered to mice subjected to oxidative stress, resulting in a significant reduction in neuronal cell death compared to the control group.
| Treatment | Neuronal Survival (%) | Oxidative Stress Model |
|---|---|---|
| This compound | 85 | Mice subjected to MPTP |
| Control | 45 | Mice subjected to MPTP |
Synthesis and Derivatives
The synthesis of this compound typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Various derivatives have been synthesized to enhance its biological activity and selectivity.
Chemical Reactions Analysis
Alcohol Functionalization
The primary alcohol group undergoes typical transformations:
-
Oxidation : Catalyzed by Ru or Fe complexes, the alcohol is dehydrogenated to an aldehyde, which can participate in subsequent Michael additions or alkylations .
-
Etherification : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields methoxy derivatives, as seen in structurally related compounds .
Pyridine Ring Reactivity
The pyridine moiety facilitates:
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru, Fe), enabling catalytic applications .
-
Electrophilic Substitution : Nitration or halogenation occurs preferentially at the 4-position due to electron-withdrawing effects of the cyclopropane .
Radical-Mediated Reactions
Under radical conditions, the cyclopropane ring exhibits unique reactivity:
-
Ring-Opening : Initiated by LiCl additives, strained cyclopropanes undergo radical [3+2] cyclizations to form five-membered rings .
-
Cross-Coupling : With isoprene or other dienes, tandem dehydrogenation and coupling yield fused bicyclic structures .
| Radical Initiator | Substrate | Product | Yield |
|---|---|---|---|
| LiCl, Cu | Divinylcyclopropane | Bicyclo[4.1.0]heptane | 64% |
| AIBN, Heat | Alkenes | Spirocyclic derivatives | 47–52% |
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural Analogues
(1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride
- Structure : Cyclopropane ring with 3,4-difluorophenyl and amine groups.
- Key differences: Functional group: Amine (-NH₂) vs. methanol (-CH₂OH). Substituent: Electron-withdrawing difluorophenyl vs. pyridinyl (electron-deficient aromatic ring).
- Applications : Intermediate in synthesizing Ticagrelor, an antiplatelet drug .
- Molecular weight : 205.63 g/mol (including HCl).
Cyclopropanemethanol Derivatives with Halogen/Silyl Groups
- Example: 2-Bromo-2-methyl-3-(trimethylsilyl)-cyclopropanemethanol ().
- Key differences :
- Substituents : Bulky bromo and trimethylsilyl groups vs. pyridinyl.
- Reactivity : Halogens/silyl groups may increase steric hindrance and alter metabolic stability.
- Applications : Used in bioorthogonal chemistry for small-molecule labeling .
Physicochemical and Pharmacological Properties
| Compound | Substituent | Functional Group | LogP (Estimated) | Solubility | Stability |
|---|---|---|---|---|---|
| (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol | 3-Pyridinyl | Methanol | ~1.2 | Moderate (polar) | Prone to oxidation |
| (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine HCl | 3,4-Difluorophenyl | Amine | ~2.5 | Low (hydrochloride salt improves) | Stable in acidic conditions |
| 2-Bromo-2-methyl-3-(trimethylsilyl)-cyclopropanemethanol | Bromo, Trimethylsilyl | Methanol | ~3.0 | Low (non-polar) | Sensitive to hydrolysis |
Preparation Methods
Asymmetric Cyclopropanation via CBS Reduction and Cyclopropanation
A closely related method described in patent CN104974017B for the preparation of stereodefined cyclopropane intermediates involves:
- CBS (Corey-Bakshi-Shibata) asymmetric reduction of a pyridinyl-substituted precursor ketone to yield an optically active alcohol intermediate.
- Cyclopropanation reaction using reagents such as triethyl phosphonoacetate to form the cyclopropane ring.
- Subsequent amide formation and Hofmann degradation to transform intermediates into the target cyclopropylamine or related derivatives.
- Salt formation with chiral acids (e.g., D-mandelic acid) to isolate and purify the desired stereoisomer.
Though this patent focuses on 3,4-difluorophenyl analogs, the methodology is applicable to 3-pyridinyl cyclopropanemethanol derivatives by analogy, considering the similar aromatic heterocyclic substitution pattern.
| Step | Conditions | Notes |
|---|---|---|
| CBS asymmetric reduction | Catalyst: CBS catalyst (structure VII) | Reducing agent: borane-THF or borane-N,N-diethylaniline; Temp: -10°C to 40°C (preferably 0-30°C); Time: 10-100 min |
| Cyclopropanation | Reagents: triethyl phosphonoacetate | Forms cyclopropane ring via Michaelis–Arbuzov type reaction |
| Amide formation & Hofmann degradation | Standard amide formation conditions followed by Hofmann degradation | Converts intermediates to cyclopropylamine derivatives |
| Salt formation | D-mandelic acid in suitable solvent | Enhances stereochemical purity and crystallinity |
This approach is noted for high yield, environmental friendliness, and scalability suitable for industrial production.
Stereocontrolled Cyclopropanation from Chiral Pool and Resolution Techniques
PhD-level research on cyclopropane chemistry emphasizes:
- Chemical resolution of racemic cyclopropane carboxylic acids using optically active amines to separate enantiomers.
- Stereoselective cyclopropanation of optically active starting materials derived from the chiral pool (naturally occurring chiral compounds).
- This approach enables stepwise construction of polycyclopropane arrays with defined stereochemistry.
- The methodology can be adapted to prepare chiral cyclopropane building blocks such as this compound by starting from chiral pyridinyl precursors.
The research also discusses the strain energy and thermodynamics of cyclopropane rings, which influence reaction conditions and yields.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| CBS Asymmetric Reduction + Cyclopropanation | CBS catalyst, borane reducing agents, triethyl phosphonoacetate, amide formation, Hofmann degradation | High stereoselectivity, scalable, environmentally friendly | Multi-step, requires chiral catalyst and reagents |
| Hydrogen-Borrowing Catalysis | Catalysts enabling hydrogen borrowing, iodomethylzinc iodide intermediates | Direct cyclopropanation, mild conditions | Newer method, less demonstrated for pyridinyl substrates |
| Chiral Pool Stereoselective Cyclopropanation | Optically active precursors, chemical resolution with chiral amines | Access to enantiopure cyclopropanes, versatile | Requires chiral starting materials, possible lower yields |
Detailed Research Findings and Notes
- The CBS asymmetric reduction step is critical for introducing the desired stereochemistry at the cyclopropane ring precursor stage. The choice of catalyst and reducing agent affects enantiomeric excess and yield.
- Cyclopropanation via triethyl phosphonoacetate proceeds through a Michaelis–Arbuzov reaction mechanism, forming the cyclopropane ring efficiently.
- Hofmann degradation is used to convert amide intermediates into amines, a key step in preparing functionalized cyclopropylamines.
- Salt formation with chiral acids such as D-mandelic acid improves isolation and purity of the final stereoisomer.
- Hydrogen-borrowing catalysis offers a one-step cyclopropanation alternative that may reduce the number of synthetic steps and simplify the process.
- Thermodynamic considerations such as ring strain energies influence reaction design and conditions to optimize yield and selectivity.
Q & A
Q. What are the primary synthetic strategies for preparing (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol?
The synthesis typically involves cyclopropanation of a pyridine-containing precursor. Methods such as the Simmons-Smith reaction (using Zn/Cu couples) or transition-metal-catalyzed cyclopropanation (e.g., Rh or Pd catalysts) are plausible. For example, cyclopropane rings in related compounds (e.g., ethyl-phenyl cyclopropanol derivatives) are formed via [2+1] cycloaddition strategies . Key steps may include:
- Functionalization of the pyridine ring.
- Cyclopropanation under controlled conditions (temperature, solvent).
- Stereochemical control via chiral catalysts or auxiliaries.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Critical techniques include:
- 1H/13C NMR : To confirm the cyclopropane ring structure and pyridinyl substitution pattern .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation analysis .
- X-ray Crystallography : To resolve the absolute (1R,2S)-rel configuration .
- IR Spectroscopy : To identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound?
Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) based on structural analogs . Stability: Cyclopropane rings are strain-sensitive; stability studies under thermal, acidic, or oxidative conditions are recommended. Accelerated degradation tests via HPLC can monitor decomposition .
Advanced Research Questions
Q. How can enantioselective synthesis achieve the (1R,2S)-rel configuration?
Asymmetric cyclopropanation using chiral catalysts (e.g., Rhodium with DuPhos or BINAP ligands) can induce stereocontrol. For example, stereoselective methods for morpholine derivatives involve chiral reducing agents (e.g., NaBH4 with chiral ligands) . Post-synthesis resolution techniques (e.g., chiral chromatography) may refine enantiomeric excess (ee) .
Q. What computational methods predict the compound’s reactivity and biological interactions?
Q. How can contradictions in reported biological activities be resolved?
Discrepancies may arise from assay variability (e.g., cell lines, enzyme sources). Mitigation strategies include:
- Standardized bioactivity assays with positive/negative controls.
- Comparative studies with structural analogs (e.g., cyclohexanol derivatives in ) .
- Meta-analysis of published data to identify trends.
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
